REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([OH:20])=[CH:19][C:12]=3[O:11]2)[CH:6]=[CH:7][CH:8]=1.[C:21](Cl)(=[O:23])[CH3:22].C(OCC)(=O)C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]2[C:14](=[O:15])[C:13]3[CH:16]=[CH:17][C:18]([O:20][C:21](=[O:23])[CH3:22])=[CH:19][C:12]=3[O:11]2)[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C=C1OC2=C(C1=O)C=CC(=C2)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.172 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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WASH
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Details
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the mixture was washed with 2N-hydrochloric acid 50 ml twice
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Type
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CONCENTRATION
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Details
|
was concentrated under reduced pressure
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Type
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WASH
|
Details
|
The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1)
|
Type
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CONCENTRATION
|
Details
|
the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure
|
Type
|
CUSTOM
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Details
|
to obtain crystals
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Type
|
DRY_WITH_MATERIAL
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Details
|
The crystals were dried over phosphorous pentoxide at a temperature of 60° C. for five hours under reduced pressure
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=C1OC2=C(C1=O)C=CC(=C2)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 371.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |